1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine
Description
1-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core fused to a piperidine ring via a methyl bridge. The piperidine moiety is further functionalized with a thiophene-2-sulfonyl group, a key structural motif influencing its electronic and steric properties. This compound belongs to a class of sulfonamide derivatives known for their pharmacological relevance, particularly in targeting kinase enzymes and neurotransmitter receptors .
Properties
IUPAC Name |
1-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c21-24(22,16-4-2-12-23-16)20-10-5-14(6-11-20)13-19-9-7-15-3-1-8-18-17(15)19/h1-4,7-9,12,14H,5-6,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYZRDJCIMNKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrrolopyridine intermediate reacts with piperidine.
Attachment of the Thiophene Sulfonyl Group: This step often involves sulfonylation reactions, where thiophene-2-sulfonyl chloride reacts with the piperidine nitrogen.
Industrial Production Methods: Industrial-scale production may employ optimized versions of these synthetic routes, focusing on yield improvement, cost reduction, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents are often explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolopyridine core can be reduced under specific conditions to yield dihydropyrrolopyridine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are frequently employed.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydropyrrolopyridine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: It has been studied for its biological activity, including potential anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research has explored its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, the compound’s unique chemical properties are leveraged in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The thiophene sulfonyl group and the pyrrolopyridine core are crucial for binding to these targets, influencing biological pathways and eliciting specific cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their functional properties, highlighting key differences in substituents, biological activity, and pharmacological profiles:
Structural and Functional Comparisons
Anticancer Activity: Sulfonamide analogs like 1-(arylsulfonyl)-4-morpholino-1H-pyrrolo[2,3-b]pyridine exhibit IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells. The thiophene-sulfonylated target compound may show similar or enhanced activity due to improved lipophilicity .
Antimycobacterial Activity :
- Compound 4PP-46 demonstrates moderate activity against Mycobacterium tuberculosis. The target compound’s thiophene sulfonyl group may reduce efficacy in this context due to increased polarity compared to 4PP-46’s lipophilic 2,4,4-trimethylpentan-2-yl substituent .
Kinase Inhibition :
- The methylsulfonyl-piperazinyl analog () is structurally optimized for kinase inhibition via hydrogen bonding with ATP-binding pockets. The thiophene sulfonyl group in the target compound may offer similar interactions but with altered selectivity .
Pharmacological Selectivity
Dopamine Receptor Binding :
L-745,870 and L-750,667 (azaindole analog) show >1000-fold selectivity for D4 over D2/D3 receptors . The target compound’s thiophene sulfonyl group may confer distinct receptor interactions, though its selectivity profile remains uncharacterized in the provided evidence.Blood-Brain Barrier Penetration : Bulky substituents (e.g., 2,4,4-trimethylpentan-2-yl in 4PP-46) enhance lipophilicity and CNS uptake, whereas polar groups (e.g., sulfonamides) may limit penetration .
Biological Activity
1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrrolo[2,3-b]pyridine core, a piperidine ring, and a thiophene sulfonyl group. The synthesis typically involves:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions with appropriate precursors.
- Introduction of the Thiophene Sulfonyl Group : This step utilizes sulfonylation reactions.
- Final Assembly : The final product is obtained through nucleophilic substitution reactions under controlled conditions, often requiring purification techniques like chromatography.
Biological Mechanisms
The primary mechanism of action for this compound is its role as an antagonist for the chemokine receptor CCR5. By blocking CCR5, it prevents HIV from entering host cells, thereby inhibiting viral replication. This mechanism underscores its potential application in antiviral therapies targeting HIV infections.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antiviral Activity : The inhibition of HIV entry into cells highlights its potential in treating viral infections.
- Antimicrobial Properties : Preliminary studies indicate effectiveness against several pathogens, making it a candidate for further investigation in antimicrobial therapy.
In Vitro Studies
A series of studies have evaluated the biological activity of related compounds, providing insights into their efficacy:
Mechanism Exploration
The interaction with CCR5 has been extensively studied, showing that compounds with similar structures can effectively inhibit HIV entry. The structural features that enhance binding affinity include the thiophene sulfonyl group, which provides unique electronic properties conducive to receptor interaction.
Potential Therapeutic Applications
Given its biological profile, 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine may have several therapeutic applications:
- Antiviral Therapies : Particularly in the context of HIV treatment.
- Antimicrobial Agents : Further exploration could lead to new treatments for bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
